
4-(2-Bromoacetyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2-Bromoacetyl)phenyl acetate is not directly studied in the provided papers. However, related brominated compounds and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for 4-(2-Bromoacetyl)phenyl acetate. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl involves bromination after esterification to protect the hydroxyl group , which could be analogous to the acetyl protection in 4-(2-Bromoacetyl)phenyl acetate.
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented in the provided papers. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized using regioselective bromination , and 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via Grignard reaction and subsequent bromination . These methods suggest that the synthesis of 4-(2-Bromoacetyl)phenyl acetate could potentially involve similar bromination techniques and protective group strategies.
Molecular Structure Analysis
The molecular structure of brominated compounds is characterized by the influence of the bromine atom on the geometry of the molecule. For instance, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, which affects the bond angles around the substituents . This information can be extrapolated to predict that the bromine in 4-(2-Bromoacetyl)phenyl acetate would also have an electron-withdrawing effect, influencing its molecular geometry.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. For example, an unusual course of thioglycoside activation with bromine led to an unexpected bicyclic product , indicating that bromine can participate in complex reaction pathways. This suggests that 4-(2-Bromoacetyl)phenyl acetate could also undergo unexpected reactions under certain conditions, especially when activated by reagents like bromine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2-Bromoacetyl)phenyl acetate are not directly reported, the properties of similar brominated aromatic compounds can provide some insights. The crystallography, vibrational, electronic, and optical analysis of a related compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, was studied using DFT and TD-DFT methods . These techniques could be applied to 4-(2-Bromoacetyl)phenyl acetate to predict its properties, such as thermodynamic functions and atomic charges.
Scientific Research Applications
Antimicrobial Properties
4-(2-Bromoacetyl)phenyl acetate and its derivatives have shown promising results in antimicrobial research. For instance, Farag et al. (2008) synthesized N-phenylpyrazole derivatives including 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole, demonstrating significant inhibitory effects against pathogenic yeast and moulds, comparable or superior to reference drugs. This points towards its potential as a therapeutic antifungal agent in the phenylpyrazole system (Farag et al., 2008).
Application in Liquid Crystal Display Materials
4-(2-Bromoacetyl)phenyl acetate is a key intermediate in the synthesis of materials for liquid crystal displays. Guo-du (2001) investigated the synthesis of 4-bromo-4'-hydroxybiphenyl, utilizing bromination of phenyl acetate, demonstrating its industrial significance in display technology (Guo-du, 2001).
Role in Synthesizing Heterocyclic Compounds
Darwish et al. (2014) used 4-(2-bromoacetyl)phenyl acetate derivatives in synthesizing new heterocyclic compounds with antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities and showed promising results, indicating their potential in developing new antimicrobial agents (Darwish et al., 2014).
Utilization in Molecular Structure Analysis
Research by Fun et al. (2012) on 4-Bromoacetyl-3-phenylsydnone, a compound related to 4-(2-Bromoacetyl)phenyl acetate, provided insights into molecular structures through crystallography. Their work contributes to understanding the interactions and configurations of such molecules (Fun et al., 2012).
Anticancer Activity
Bera et al. (2021) explored the antitumor activity of a compound derived from 4-(2-bromoacetyl)benzonitrile, which is closely related to 4-(2-Bromoacetyl)phenyl acetate. Their study demonstrated potential anticancer activity against U937 human monocytic cells, suggesting its relevance in cancer research (Bera et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(2-Bromoacetyl)phenyl acetate is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known that bromoacetyl groups can participate innucleophilic substitution reactions . In these reactions, the bromoacetyl group acts as an electrophile, reacting with nucleophiles present in the target molecule . This can lead to changes in the target molecule’s structure and function .
Biochemical Pathways
It is likely that the compound affects pathways involving its target, prostaglandin g/h synthase 1 . This enzyme is involved in the synthesis of prostanoids, which are bioactive lipids that play roles in various physiological processes, including inflammation, platelet aggregation, and gastric acid secretion .
Pharmacokinetics
Bromoacetyl groups are electrophilic and can react with nucleophiles in the body, potentially affecting the compound’s distribution and metabolism .
Result of Action
Given its target, the compound may influence processes regulated by prostanoids, such as inflammation, platelet aggregation, and gastric acid secretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Bromoacetyl)phenyl acetate. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, the presence of nucleophiles in the body can affect the compound’s reactivity and thus its mode of action .
properties
IUPAC Name |
[4-(2-bromoacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCDJZGDCHUTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoacetyl)phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)
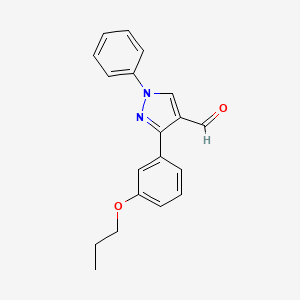
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
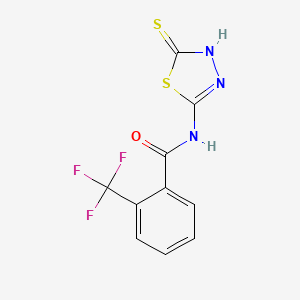
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)
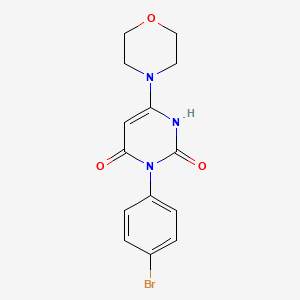

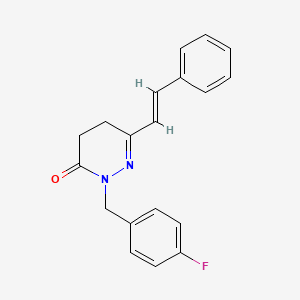
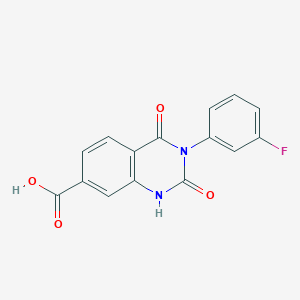
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)